Methyl alpha-eleostearate

説明

特性

IUPAC Name |

methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJYENXGDXRGDK-ZUGARUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895804 | |

| Record name | Methyl alpha-eleostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-47-7 | |

| Record name | Methyl eleostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-eleostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ELEOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488JU9AX5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Methyl alpha-eleostearate is a biochemical reagent that can be used as a biological material or organic compound for life science related research. .

Mode of Action

It has been reported that this compound can react with mercuric acetate in acetic acid solution.

Biochemical Pathways

It is known that the compound can undergo reactions with other compounds, such as mercuric acetate.

Result of Action

This compound has been reacted with mercuric acetate in acetic acid solution. Carrying out the reaction below room temperature gave products having the highest mercury content. Even these products were relatively unstable, gradually decomposing to produce mercury or mercurous acetate or both at room temperature.

生化学分析

生物活性

Methyl alpha-eleostearate (MAE) is a methyl ester of alpha-eleostearic acid, a conjugated fatty acid predominantly found in the seeds of plants such as Momordica charantia (bitter gourd) and Vernonia galamensis. This compound has garnered attention for its potential biological activities, particularly in the context of human health and disease prevention. The following sections provide a comprehensive overview of the biological activity of MAE, including its antioxidant properties, anti-inflammatory effects, and potential applications in cancer therapy.

Chemical Structure and Properties

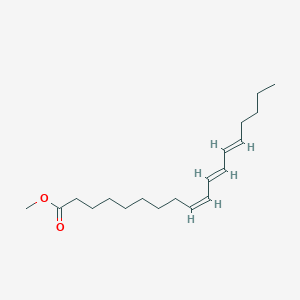

This compound is characterized by its unique structure featuring three conjugated double bonds, which contribute to its reactivity and biological activities. The chemical formula for MAE is C₁₈H₃₄O₂, and its structure can be represented as follows:

This structure allows MAE to interact with various biological systems, influencing cellular processes.

Antioxidant Activity

Research indicates that MAE exhibits significant antioxidant properties. A study involving the administration of MAE to rats exposed to oxidative stress from methyl mercury chloride demonstrated that MAE restored antioxidant enzyme levels, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), which were adversely affected by oxidative stress. This protective effect suggests that MAE could mitigate oxidative damage in tissues such as the liver and kidneys .

Anti-Inflammatory Effects

MAE has been shown to possess anti-inflammatory properties through its action as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. In experimental models of inflammatory bowel disease (IBD), supplementation with alpha-eleostearic acid (the parent compound of MAE) resulted in decreased macrophage infiltration and amelioration of IBD-related symptoms. This effect was attributed to both PPARγ-dependent and independent mechanisms, highlighting the potential for MAE in managing chronic inflammatory conditions .

Cancer Therapeutics

The potential anticancer properties of MAE have also been explored. Studies have indicated that alpha-eleostearic acid can suppress tumor angiogenesis and inhibit proliferation of breast cancer cells (MCF-7) via PPARγ activation. Furthermore, it induces apoptosis through lipid peroxidation pathways and autophagy-dependent mechanisms involving AKT/mTOR signaling pathways . These findings suggest that MAE may be a valuable compound in cancer prevention strategies.

Case Studies

- Oxidative Stress Mitigation : In a controlled study, rats treated with MAE showed significant restoration of liver function markers and reduced lipid peroxidation when compared to untreated controls exposed to oxidative stress .

- Inflammatory Bowel Disease Model : Mice supplemented with alpha-eleostearic acid demonstrated a marked reduction in IBD symptoms, confirming its role as an effective anti-inflammatory agent .

- Breast Cancer Cell Proliferation : In vitro studies indicated that MAE significantly reduced MCF-7 cell proliferation by inducing apoptosis, suggesting its potential as an adjunct therapy in breast cancer treatment .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Mechanism | Outcome |

|---|---|---|

| Antioxidant | Restoration of antioxidant enzyme levels | Reduced oxidative damage in liver and kidneys |

| Anti-inflammatory | PPARγ agonism | Amelioration of IBD symptoms |

| Anticancer | Induction of apoptosis via lipid peroxidation | Suppression of breast cancer cell proliferation |

科学的研究の応用

Polymer Modification

Unsaturated Polyester Resins (UPR)

MESA has been utilized to enhance the properties of unsaturated polyester resins, which are commonly used in coatings. A study demonstrated that modifying UPR with a methyl alpha-eleostearate-maleic anhydride adduct (MEMAA) significantly improved its water and solvent resistance, mechanical strength, and thermal stability. Specifically, when MEMAA was incorporated at 9% of the UPR mass, water absorption decreased by 21.0%, toluene absorption by 18.6%, and tensile strength increased by 14% along with a rise in thermal decomposition temperature by 20°C .

| Property | UPR (Control) | UPR with MEMAA (9%) |

|---|---|---|

| Water Absorption | 100% | 79% |

| Toluene Absorption | 100% | 81.4% |

| Tensile Strength | Baseline | +14% |

| Thermal Decomposition Temp (°C) | Baseline | +20°C |

Hyperbranched Polymers

MESA has also been explored in the synthesis of hyperbranched polymers. Research indicates that MESA can react with maleic anhydride to form polymers that exhibit enhanced properties suitable for various industrial applications .

Biodiesel Production

This compound is a significant component in biodiesel derived from Vernicia montana oil, where it constitutes approximately 80% of the fatty acid methyl esters (FAME). Studies have investigated the degradation of MESA under gamma-ray irradiation, which is relevant for understanding the stability and longevity of biodiesel fuels . The findings suggest that while gamma-ray exposure can degrade fatty acid methyl esters, the specific effects on MESA require further exploration to optimize biodiesel formulations.

Biomedical Applications

Recent studies have indicated potential biomedical applications for MESA due to its unique chemical structure and properties. Its ability to form various derivatives could be harnessed for drug delivery systems or as a bioactive compound in therapeutic formulations. The synthesis of biocompatible materials from plant oils like MESA is an emerging field that warrants further investigation .

類似化合物との比較

Key Properties:

- Molecular formula : C₁₉H₃₂O₂

- Molecular weight : 292.46 g/mol

- Solubility: 30 mg/mL in DMF and DMSO; 100 mg/mL in ethanol .

- Physical state : Viscous, pale-yellow oil at 10°C .

- Applications: Used in polymer synthesis (e.g., Diels-Alder reactions for bio-based monomers) , and studied for antitumor properties via apoptosis induction in colon cancer cells (EC₅₀ = 20 μM in DLD-1 cells) .

Structural and Functional Analogues

Table 1: Structural and Functional Comparison

Reactivity and Stability

Reactivity with Mercuric Acetate :

this compound reacts with mercuric acetate at low temperatures (10°C) to form unstable adducts (1.4 Hg(OAc)₂ groups per C₁₈ chain). These decompose at room temperature, releasing mercury or mercurous acetate . Similar conjugated dienes (e.g., methyl α-parinarate) may exhibit analogous reactivity, but stability varies with conjugation length and steric effects.- Diels-Alder Reactivity: The conjugated triene system enables efficient Diels-Alder reactions with dienophiles (e.g., dimethyl itaconate) for polymer synthesis . Non-conjugated esters (e.g., methyl linoleate) lack this capability.

Commercial and Handling Considerations

- Cost: Priced at $5643/25 mg (Matreya LLC), this compound is significantly costlier than common esters like methyl linoleate ($50–100/g) due to niche applications and complex isolation .

- Safety: Classified with hazard statements H350 (may cause cancer) and H319 (eye irritation) . Requires stringent handling compared to non-carcinogenic esters (e.g., methyl stearate).

準備方法

Saponification of Tung Oil

Tung oil, composed predominantly of α-eleostearic acid triglycerides, undergoes alkaline hydrolysis. The reaction mixture includes tung oil, methanol, water, and a saponification agent (e.g., NaOH or KOH), maintained below 60°C to prevent isomerization of the conjugated triene system. After saponification, the mixture is acidified with HCl or H₂SO₄, yielding α-eleostearic acid, which partitions into the non-aqueous phase. Early methods reported a 36% yield due to losses during recrystallization, but modern adaptations improve efficiency by optimizing temperature and solvent ratios.

Esterification with Methanol

The isolated α-eleostearic acid is reacted with methanol in the presence of an acidic catalyst (e.g., H₂SO₄ or Amberlyst-15). The esterification proceeds at 60–80°C for 3–5 hours, achieving near-quantitative conversion. Key advantages include:

-

Low isomerization risk : The acidic conditions preserve the 9-cis,11,13-trans configuration.

-

Scalability : Industrial-scale reactors can process batches exceeding 1,000 liters.

A representative reaction pathway is summarized below:

| Step | Conditions | Reactants | Catalyst | Yield |

|---|---|---|---|---|

| Saponification | ≤60°C, 2–4 h | Tung oil, H₂O, MeOH | NaOH | 85–90% |

| Esterification | 70°C, 3 h | α-Eleostearic acid, MeOH | H₂SO₄ | 95% |

Direct Transesterification of Tung Oil

An alternative one-pot method avoids isolating α-eleostearic acid by directly transesterifying tung oil with methanol. Sodium methoxide (NaOMe) catalyzes the reaction at 60–65°C, producing methyl α-eleostearate and glycerol. This approach eliminates acidification steps, reducing waste and processing time.

Reaction Mechanism and Optimization

Transesterification proceeds via nucleophilic acyl substitution, where methoxide ions attack triglyceride carbonyl groups. Critical parameters include:

-

Methanol-to-oil molar ratio : 6:1 ensures complete conversion.

-

Catalyst loading : 1–2 wt% NaOMe balances cost and efficiency.

-

Temperature control : Maintaining 60–65°C prevents thermal degradation of conjugated trienes.

Comparative studies show this method achieves 98% purity with no detectable isomerization, making it preferable for high-value applications.

Biosynthetic Pathways in Momordica charantia

While chemical synthesis dominates industrial production, biosynthetic routes in bitter melon (Momordica charantia) offer insights into enzymatic catalysis. α-Eleostearic acid is synthesized in developing seeds via Δ12-oleic acid desaturase, which converts linoleic acid (18:2) to α-eleostearic acid (18:3). Microsomal fractions from 26-day-old seeds demonstrate 60% in vitro conversion efficiency using [¹⁴C]linolenic acid substrates.

Challenges in Biosynthetic Production

-

Low yield : Polar lipids retain <10% α-eleostearic acid, necessitating complex extraction.

-

Slow kinetics : In vitro assays require 30 minutes for 13% conversion, far slower than chemical methods.

Despite these limitations, genetic engineering could enhance enzyme activity, positioning biosynthesis as a future green alternative.

Industrial Scalability and Environmental Impact

The solvent-free transesterification method (Section 2) aligns with green chemistry principles, minimizing energy consumption and toxic byproducts. Cation exchange resins (e.g., Amberlyst-15) further improve sustainability by enabling catalyst reuse for up to 10 cycles without activity loss.

Economic Considerations

-

Raw material cost : Tung oil accounts for 70–80% of production expenses.

-

Catalyst efficiency : Heterogeneous catalysts reduce purification costs by 30% compared to H₂SO₄.

Analytical Validation and Quality Control

Gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard for assessing purity and structural integrity. Key metrics include:

Q & A

Q. How can secondary data from lipidomics databases be leveraged to study this compound’s metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。